Onysilin
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Overview
Description
Onysilin is an organic compound with the chemical formula C20H12Cl2N2O2. It is a yellow solid known for its unique structural and electronic properties. This compound is primarily used in the dye industry as a raw material or intermediate for colorants and dyes .
Preparation Methods
The preparation of Onysilin involves various synthetic routes. One common method is the aryl substitution reaction on a benzene ring. Specifically, p-chloroaniline reacts with para-aryl diacid under appropriate conditions to produce a substituted aromatic amine ester. This ester is then subjected to further reactions to yield this compound .
Chemical Reactions Analysis
Onysilin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Aryl substitution reactions are common, where different substituents can be introduced onto the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Onysilin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: In the dye industry, this compound is used as an intermediate for producing colorants and dyes.
Mechanism of Action
The mechanism of action of Onysilin involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is due to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels .
Comparison with Similar Compounds
Onysilin is similar to other flavonoid compounds such as pinostrobin and chrysin. it is unique due to its specific structural features and electronic properties. Similar compounds include:
Pinostrobin: 5-hydroxy-7-methoxyflavanone
Chrysin: 5,7-dihydroxyflavone
Tectochrysin: 5-hydroxy-7-methoxyflavone
These compounds share some structural similarities with this compound but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-7,9,12,19H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUVORGACLCWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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